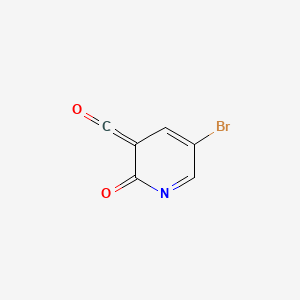

CID 156589137

Description

Based on contextual clues from , which lists oscillatoxin derivatives (e.g., oscillatoxin E: CID 156582093; oscillatoxin F: CID 156582092), CID 156589137 is inferred to belong to the oscillatoxin family—a group of marine-derived cyanobacterial toxins with complex polyketide structures .

Properties

Molecular Formula |

C6H2BrNO2 |

|---|---|

Molecular Weight |

199.99 g/mol |

InChI |

InChI=1S/C6H2BrNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2H |

InChI Key |

GSQWBODRODRORN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)C1=C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of CID 156589137 would likely involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of production. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 156589137 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

CID 156589137 has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound may be used in studies of biochemical pathways and enzyme interactions.

Industry: this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 156589137 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Table 1. Key Properties of this compound and Analogous Compounds

<sup>a</sup>LogP values estimated using SILICOS-IT or iLOGP methods .

<sup>b</sup>Molecular formula and weight inferred from structural trends in oscillatoxin derivatives .

<sup>c</sup>Solubility and LogP extrapolated from analogous compounds in and .

<sup>d</sup>Biological activity hypothesized based on shared structural motifs with oscillatoxin D .

Structural Comparison

- Core Skeleton : All oscillatoxins share a macrocyclic polyketide backbone. This compound is hypothesized to include additional methyl or hydroxyl groups, differentiating it from oscillatoxin E (CID 156582093) and F (CID 156582092) .

- Functional Groups : Unlike 30-methyl-oscillatoxin D (CID 185389), which has a methylated epoxide, this compound may feature ester and hydroxyl groups, similar to oscillatoxin D .

Q & A

Table 1. Frameworks for Research Question Development

Q. Table 2. Steps for Data Contradiction Analysis

Compile conflicting studies and extract raw data.

Identify methodological variables (e.g., assay type, concentration).

Apply statistical tests (e.g., ANOVA) to quantify variability.

Replicate critical experiments under standardized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.